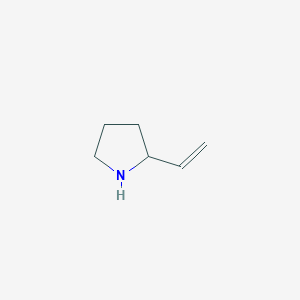![molecular formula C13H21N3O B181962 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline CAS No. 443915-51-3](/img/structure/B181962.png)
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is an organic compound that can be used in the agrochemical, pharmaceutical, and dyestuff fields . It is an intermediate used to prepare aminopyridopyrimidinones as tyrosine kinase inhibitors and anticancer agents .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, serve as the basis for the synthesis of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline”. These compounds have unique biochemical properties and are used in the synthesis of many alkaloid natural products and drug candidates . A study on the synthesis and crystal structures of related compounds provides insights into the synthesis process .Molecular Structure Analysis
The molecular formula of “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” is C13H21N3O, and its molecular weight is 235.33 . Further details about its molecular structure can be found in various studies .Chemical Reactions Analysis
The chemical reactions involving “4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline” are complex and involve multiple hydrogen bonds . More detailed information about these reactions can be found in the referenced studies .Safety And Hazards
Propiedades
IUPAC Name |
4-[4-(2-methoxyethyl)piperazin-1-yl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-17-11-10-15-6-8-16(9-7-15)13-4-2-12(14)3-5-13/h2-5H,6-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYIXSDJJBZCEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620804 |
Source


|
| Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
CAS RN |
443915-51-3 |
Source


|
| Record name | 4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B181881.png)
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B181883.png)

![4-amino-N'-[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B181885.png)








